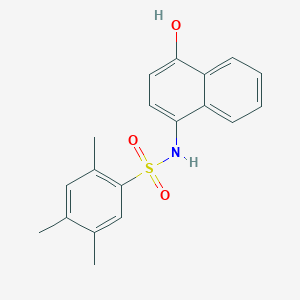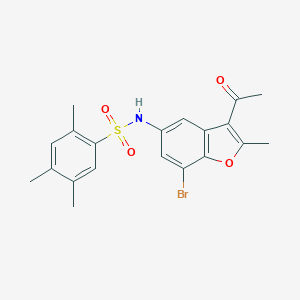![molecular formula C21H23NO6S B280995 Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280995.png)
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BML-284, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
科学的研究の応用
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been widely used in scientific research, particularly in the field of cell biology and biochemistry. It is a potent and selective inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. This compound has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and T cells.
作用機序
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits the activation of NF-κB by binding to the protein kinase IKKβ, which is responsible for phosphorylating the inhibitor protein IκBα. This phosphorylation leads to the degradation of IκBα and subsequent activation of NF-κB. This compound prevents the phosphorylation of IκBα by binding to a specific site on IKKβ, thereby blocking the activation of NF-κB.
Biochemical and Physiological Effects
The inhibition of NF-κB by this compound has numerous biochemical and physiological effects. NF-κB is involved in the regulation of genes that control inflammation, cell proliferation, and cell survival. Inhibition of NF-κB by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway.
実験室実験の利点と制限
One of the main advantages of using Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high selectivity for IKKβ and NF-κB inhibition. This specificity allows for the precise manipulation of NF-κB activity in cells and tissues. However, the use of this compound in in vivo experiments is limited by its poor solubility and bioavailability, which can affect its efficacy and toxicity.
将来の方向性
There are several future directions for the use of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in scientific research. One potential application is the development of novel anti-inflammatory drugs that target the NF-κB pathway. This compound could also be used to investigate the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of NF-κB could improve the efficacy and safety of these drugs for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound that has significant potential for use in scientific research. Its high selectivity for IKKβ and NF-κB inhibition makes it a valuable tool for investigating the role of NF-κB in various biological processes. However, its poor solubility and bioavailability limit its use in in vivo experiments. Future research on this compound could lead to the development of novel anti-inflammatory drugs and a better understanding of the role of NF-κB in disease.
合成法
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is synthesized through a multi-step process involving the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with butyl chloroformate, followed by the addition of 4-methoxyaniline and sodium hydride. The resulting intermediate is then treated with p-toluenesulfonyl chloride to yield the final product, this compound.
特性
分子式 |
C21H23NO6S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
butyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-4-5-12-27-21(23)20-14(2)28-19-11-6-15(13-18(19)20)22-29(24,25)17-9-7-16(26-3)8-10-17/h6-11,13,22H,4-5,12H2,1-3H3 |
InChIキー |
UUOCCGPYFOUFQU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
正規SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)

